5-(morpholine-4-carbonyl)pyrrolidin-2-one
Overview
Description
5-(morpholine-4-carbonyl)pyrrolidin-2-one is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . This compound is characterized by the presence of a morpholine ring and a pyrrolidinone moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholine-4-carbonyl)pyrrolidin-2-one typically involves the reaction of morpholine with 2-pyrrolidinone derivatives under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the carbonyl bond between the morpholine and the pyrrolidinone .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(morpholine-4-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
5-(morpholine-4-carbonyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(morpholine-4-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain proteins or enzymes, leading to changes in their activity. This interaction can influence various biological processes, making it a valuable compound for studying biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone moiety but lacks the morpholine ring.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group compared to 5-(morpholine-4-carbonyl)pyrrolidin-2-one.
Prolinol: A derivative of pyrrolidine with a hydroxyl group instead of a carbonyl group.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
51959-85-4 |
---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(morpholine-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H14N2O3/c12-8-2-1-7(10-8)9(13)11-3-5-14-6-4-11/h7H,1-6H2,(H,10,12) |
InChI Key |
WPDJMBAXQKFEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCOCC2 |
Origin of Product |
United States |
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